molecular formula C18H23N5O2 B11599979 N,N'-(iminodipropane-3,1-diyl)dipyridine-3-carboxamide

N,N'-(iminodipropane-3,1-diyl)dipyridine-3-carboxamide

Cat. No.: B11599979
M. Wt: 341.4 g/mol
InChI Key: IAPJKNQFEWCCQC-UHFFFAOYSA-N
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Description

N-[3-({3-[(PYRIDIN-3-YL)FORMAMIDO]PROPYL}AMINO)PROPYL]PYRIDINE-3-CARBOXAMIDE is an organic compound belonging to the class of pyridines and derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({3-[(PYRIDIN-3-YL)FORMAMIDO]PROPYL}AMINO)PROPYL]PYRIDINE-3-CARBOXAMIDE typically involves the reaction of nicotinoyl chloride with 3-aminopyridine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions

N-[3-({3-[(PYRIDIN-3-YL)FORMAMIDO]PROPYL}AMINO)PROPYL]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The pyridine rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[3-({3-[(PYRIDIN-3-YL)FORMAMIDO]PROPYL}AMINO)PROPYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways . The presence of pyridine rings allows for specific interactions with metal ions, contributing to its role as a ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-({3-[(PYRIDIN-3-YL)FORMAMIDO]PROPYL}AMINO)PROPYL]PYRIDINE-3-CARBOXAMIDE is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to form stable complexes with metal ions and its potential therapeutic properties distinguish it from other similar compounds.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[3-[3-(pyridine-3-carbonylamino)propylamino]propyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H23N5O2/c24-17(15-5-1-7-20-13-15)22-11-3-9-19-10-4-12-23-18(25)16-6-2-8-21-14-16/h1-2,5-8,13-14,19H,3-4,9-12H2,(H,22,24)(H,23,25)

InChI Key

IAPJKNQFEWCCQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCNCCCNC(=O)C2=CN=CC=C2

Origin of Product

United States

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